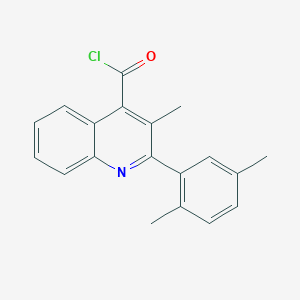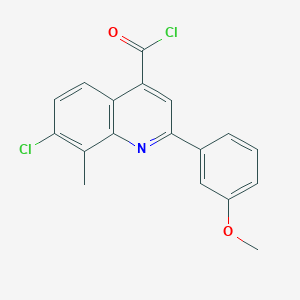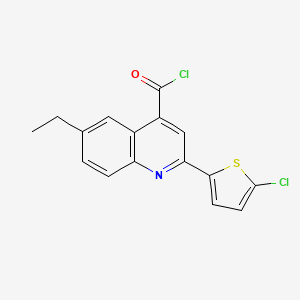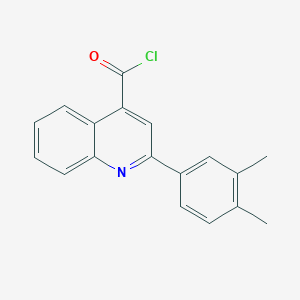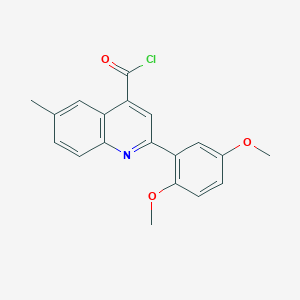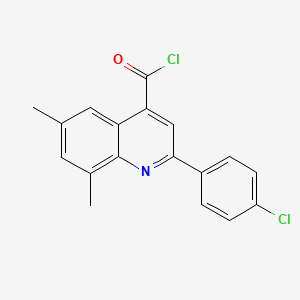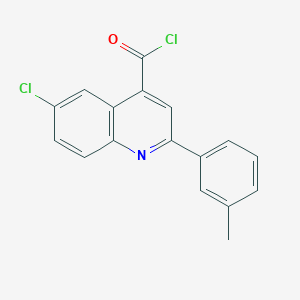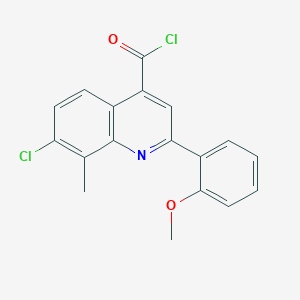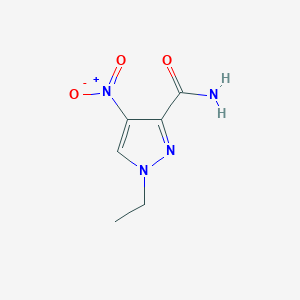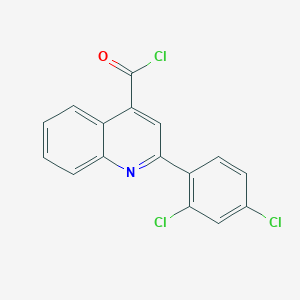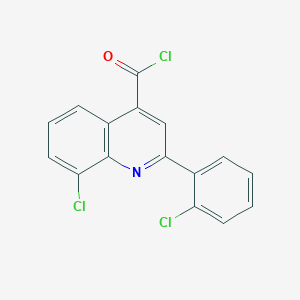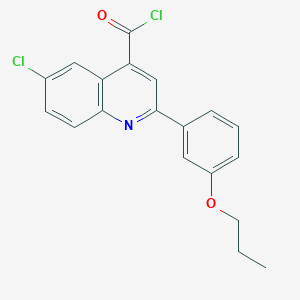
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
説明
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C19H15Cl2NO2 and a molecular weight of 360.24 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is defined by its molecular formula, C19H15Cl2NO2 . For a more detailed analysis, one would need to refer to a structural diagram or a 3D model, which unfortunately I cannot provide.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride include a molecular formula of C19H15Cl2NO2 and a molecular weight of 360.24 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Antioxidant and Photostabilizer Properties
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride shares structural similarities with quinolinic aminoxyls. These compounds, when treated with hydrogen chloride, result in chlorinated amines used as antioxidants and photostabilizers in plastics and rubbers. The chlorination and deoxygenation mechanisms of these compounds have been investigated, contributing to understanding their stability and reactivity in various applications (Cardellini et al., 1994).
Synthesis of Quinoline Derivatives
Research into efficient synthesis methods for 2-chloro-3-substituted quinolines, which are structurally related to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, has been conducted. These methods involve cyclization of o-alkynylisocyanobenzenes, generated in situ, highlighting the compound's potential in facilitating the synthesis of complex organic molecules (Liu et al., 2009).
Optical and Structural Applications
The structural and optical properties of related quinoline derivatives have been extensively studied. These compounds, in thin film form, exhibit unique optical properties due to their nanocrystalline structure, making them potential candidates for use in photovoltaic devices, optical coatings, and other applications where light interaction is crucial (Zeyada et al., 2016).
Dye and Pigment Applications
Quinoline derivatives have been analyzed for their potential as dyes and pigments. Their structural parameters, spectroscopic characteristics, and nonlinear optical (NLO) properties have been determined, revealing their suitability in various dye and pigment applications, including biological staining and industrial coloring (Wazzan et al., 2016).
Pharmaceutical Analysis
The compound has been used as a fluorogenic labelling reagent for chlorophenols in pharmaceuticals. This application demonstrates its utility in sensitive analytical techniques, crucial for quality control and research in the pharmaceutical industry (Gatti et al., 1997).
Fungicidal Activity
Research into fungicidal applications has led to the synthesis of novel compounds using 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride. These compounds have shown significant activity against various fungi, suggesting potential use in agricultural and pharmaceutical fungicides (Ni et al., 2015).
Inhibitors of Kinase Activity
The derivatives of this compound have been optimized as irreversible inhibitors of human epidermal growth factor receptor-2 kinase, which has implications in cancer research and treatment. The structural modifications in these compounds have led to enhanced biological properties, making them significant in the development of new cancer therapies (Tsou et al., 2005).
Chemical Reaction Studies
Studies on the reaction of similar quinoline derivatives with various reagents have provided valuable insights into the chemical behavior of these compounds. Understanding these reactions is essential for the development of new synthetic methods in organic chemistry (Kutkevichus & Shablinskas, 1970).
特性
IUPAC Name |
6-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(21)23)15-10-13(20)6-7-17(15)22-18/h3-7,9-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGUGZKTJTEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197809 | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-42-2 | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



